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4',6-Dihydroxy-3',5-dimethoxy-[1,1'-biphenyl]-3-carboxaldehyde

Sensory Science Taste Receptor Pharmacology Flavor Chemistry

4',6-Dihydroxy-3',5-dimethoxy-[1,1'-biphenyl]-3-carboxaldehyde (CAS 1141892-37-6) is an unsymmetrical biphenyl derivative belonging to the class of hydroxy-methoxy-substituted biphenyl carboxaldehydes. It bears one aldehyde group, two phenolic hydroxyls, and two methoxy substituents (molecular formula C₁₅H₁₄O₅, molecular weight 274.27 g/mol).

Molecular Formula C₁₅H₁₄O₅
Molecular Weight 274.27
CAS No. 1141892-37-6
Cat. No. B1145289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4',6-Dihydroxy-3',5-dimethoxy-[1,1'-biphenyl]-3-carboxaldehyde
CAS1141892-37-6
Molecular FormulaC₁₅H₁₄O₅
Molecular Weight274.27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4',6-Dihydroxy-3',5-dimethoxy-[1,1'-biphenyl]-3-carboxaldehyde (CAS 1141892-37-6): Technical Baseline for Scientific Procurement


4',6-Dihydroxy-3',5-dimethoxy-[1,1'-biphenyl]-3-carboxaldehyde (CAS 1141892-37-6) is an unsymmetrical biphenyl derivative belonging to the class of hydroxy-methoxy-substituted biphenyl carboxaldehydes . It bears one aldehyde group, two phenolic hydroxyls, and two methoxy substituents (molecular formula C₁₅H₁₄O₅, molecular weight 274.27 g/mol) [1]. The compound was first identified and structurally characterized in cured vanilla beans (Vanilla planifolia) in 2009 as a naturally occurring orosensory-active molecule that imparts a velvety mouth-coating sensation and enhances the perception of creaminess and fatty body in food matrices [2]. It is commercially available as a reference standard from specialized chemical suppliers, typically at >95% purity (HPLC), and is cataloged in authoritative natural product databases including KNApSAcK (C00056502) and the CAS registry [1].

Why Generic Biphenyl Derivatives Cannot Replace 4',6-Dihydroxy-3',5-dimethoxy-[1,1'-biphenyl]-3-carboxaldehyde in Sensory and Analytical Applications


Substituting 4',6-dihydroxy-3',5-dimethoxy-[1,1'-biphenyl]-3-carboxaldehyde with structurally similar biphenyl derivatives—including its closest analog divanillin or the parent monomer vanillin—leads to quantitatively distinct sensory outcomes that are functionally non-interchangeable. The unique unsymmetrical substitution pattern (one aldehyde at position 3, hydroxyls at 4' and 6, methoxys at 3' and 5) confers a specific orosensory profile: in a direct head-to-head sensory study, this compound demonstrated a recognition threshold for creaminess enhancement in sweetened skim milk of 5.0 μmol/L, which is twofold lower than divanillin (10.0 μmol/L) and at least 50-fold lower than vanillin (250 μmol/L in water) [1]. Generic substitution would therefore require higher dosing to achieve equivalent sensory impact, altering both cost-in-use and organoleptic fidelity. Furthermore, the compound is formed exclusively during the vanilla bean curing process and is absent from green (noncured) beans, making it a specific authenticity marker that cannot be replaced by synthetic vanillin or other commercially available biphenyl flavors [1].

Quantitative Differentiation Evidence for 4',6-Dihydroxy-3',5-dimethoxy-[1,1'-biphenyl]-3-carboxaldehyde Relative to Closest Analogs


Velvety Mouth-Coating Recognition Threshold in Water: 250-Fold More Potent Than Vanillin

In a controlled half-tongue sensory test with 12 trained panelists, 4',6-dihydroxy-3',5-dimethoxy-[1,1'-biphenyl]-3-carboxaldehyde (compound 5) exhibited a recognition threshold for velvety mouth-coating sensation of 1.0 μmol/L in bottled water. This represents a 250-fold lower threshold than vanillin (250 μmol/L), the primary vanilla flavor compound, and is equivalent to divanillin (1.0 μmol/L) in water but superior to all other biphenyl derivatives tested in the same study [1]. The TD factor (taste dilution factor) for compound 5 was 26, identical to divanillin, indicating comparable intrinsic potency for mouth-coating perception in aqueous solution [1].

Sensory Science Taste Receptor Pharmacology Flavor Chemistry

Creaminess and Fatty Body Enhancement in Real Food Matrix: 2-Fold Superiority Over Divanillin

When tested in a realistic food matrix (sweetened skim milk containing 1.5% fat and 5% sucrose) using a triangle test with trained panelists, 4',6-dihydroxy-3',5-dimethoxy-[1,1'-biphenyl]-3-carboxaldehyde achieved a recognition threshold for enhanced creaminess and fatty body of 5.0 μmol/L. In contrast, divanillin—the closest structural analog and the most commercially advanced biphenyl taste enhancer—required a concentration of 10.0 μmol/L to achieve the same sensory recognition, representing a 2-fold higher threshold [1]. This differential was explicitly noted in the original study: among all biphenyl derivatives identified, this compound showed the lowest threshold level of 5 μmol/kg for creaminess enhancement in sweetened skim milk [1]. The milk matrix data diverges from the water threshold data (where both compounds were equivalent at 1.0 μmol/L), indicating a matrix-specific performance advantage that cannot be predicted from aqueous screening alone.

Food Science Creaminess Enhancement Dairy Flavor Modulation

Structural Differentiation from Divanillin: Unsymmetrical vs. Symmetrical Biphenyl Architecture Drives Distinct Physicochemical and Sensory Properties

4',6-Dihydroxy-3',5-dimethoxy-[1,1'-biphenyl]-3-carboxaldehyde (C₁₅H₁₄O₅, MW 274.27 g/mol) is an unsymmetrical biphenyl bearing a single aldehyde group at position 3 of one ring, with the substitution pattern on the two aromatic rings being non-identical: ring A carries hydroxyl (C-6), methoxy (C-5), and aldehyde (C-3); ring B carries hydroxyl (C-4') and methoxy (C-3') [1]. In contrast, divanillin (6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxaldehyde, C₁₆H₁₄O₆, MW 302.28 g/mol) is a symmetrical homodimer of vanillin with two aldehyde groups and C₂ symmetry [2]. This structural asymmetry has experimentally demonstrable consequences: the unsymmetrical compound exhibits superior creaminess enhancement potency in milk (2-fold lower threshold) despite equivalent aqueous mouth-coating potency, and its lower molecular weight results in a 10% higher molar count per unit mass, providing more sensory-active molecules per gram of material procured [1]. NMR characterization confirmed the distinct structure: ¹H NMR (400 MHz, MeOD-d₄) δ 9.71 (s, 1H, H-C(8)), 7.43 (d, J=1.8 Hz, H-C(2)), 3.90 (s, OCH₃), 3.80 (s, OCH₃); ¹³C NMR δ 192.3 (aldehyde C(8)), 55.3 and 55.1 (two methoxy carbons) [1].

Structure-Activity Relationship Biphenyl Chemistry Molecular Design

Curing-Specific Formation: A Natural Authenticity Marker Absent in Green Vanilla Beans

Quantitative LC-MS/MS analysis of cured vanilla beans from different geographic origins and noncured (green) beans demonstrated that 4',6-dihydroxy-3',5-dimethoxy-[1,1'-biphenyl]-3-carboxaldehyde is entirely absent from green vanilla beans and is formed exclusively during the traditional bean curing process (repeated wetting, sweating, drying, and conditioning cycles) [1]. This curing-specific formation was confirmed for all biphenyl derivatives identified, with the exception of americanin A [1]. In contrast, the parent monomer vanillin is present in green beans as its glucoside precursor (vanillin-O-β-D-glucopyranoside) and is liberated during curing, representing a fundamentally different formation mechanism [1]. The compound was structurally confirmed by 1D/2D NMR and high-resolution mass spectrometry as a genuine natural product, not a synthetic artifact [1]. This natural origin and curing-dependent formation make the compound a potential authenticity marker for distinguishing naturally cured vanilla extracts from synthetic vanillin-based formulations.

Vanilla Curing Chemistry Food Authenticity Natural Product Biosynthesis

Commercial Availability and Quality Specifications for Research Procurement

4',6-Dihydroxy-3',5-dimethoxy-[1,1'-biphenyl]-3-carboxaldehyde is commercially available as a research-grade reference standard from Toronto Research Chemicals (TRC catalog number TR-D452775), with product specifications including molecular weight 274.27 g/mol, off-white solid appearance, and defined InChI/SMILES identifiers for unambiguous database registration . The compound is supplied in standard quantities of 10 mg (€423.00) and 100 mg (€2,501.00), reflecting its status as a specialized natural product reference material rather than a bulk commodity chemical . In contrast, divanillin (CAS 2092-49-1) is more widely available from multiple vendors at lower cost per unit mass, reflecting its earlier commercialization as a patented flavor ingredient (EP 1603408 A1) [1]. For analytical method development and sensory research applications, procurement of the authentic reference standard with documented purity is essential, given the compound's structural similarity to other biphenyl derivatives that co-elute under standard reversed-phase HPLC conditions (GPC fraction VI, HPLC fraction 26, sharing isolation fraction with divanillin) [2].

Reference Standard Analytical Chemistry Quality Control

Evidence-Based Application Scenarios for 4',6-Dihydroxy-3',5-dimethoxy-[1,1'-biphenyl]-3-carboxaldehyde


Creaminess Enhancement in Low-Fat and Plant-Based Dairy Alternatives

Based on the 2-fold lower recognition threshold for creaminess and fatty body enhancement in sweetened skim milk relative to divanillin (5.0 vs. 10.0 μmol/L) [1], this compound is most rationally deployed as a potency-optimized mouthfeel modulator in reduced-fat dairy products (e.g., low-fat yogurt, skim milk-based beverages) and plant-based dairy alternatives (e.g., oat, almond, or soy milk formulations). The lower molar dose requirement directly translates to reduced cost-in-use and lower risk of off-flavor contributions compared to divanillin at equivalent sensory efficacy. Formulation development should account for the compound's matrix-dependent performance: equivalent to divanillin in aqueous systems (1.0 μmol/L) but superior in fat-containing matrices [1], suggesting specific utility in products where fat reduction has compromised creaminess perception.

Authenticity Marker for Natural Vanilla Extract Verification

The compound's exclusive formation during the vanilla bean curing process and its absence in green beans [1] establish it as a target analyte for LC-MS/MS-based authenticity testing of commercial vanilla extracts. Laboratories can leverage the specific MRM transition (m/z 273.0→214.9) validated in the primary literature [1] for quantitative determination in vanilla products. Detection of this compound above threshold levels provides positive confirmation of authentic cured vanilla bean origin, distinguishing natural extracts from synthetic vanillin formulations. This application is particularly relevant under EU Flavourings Regulation (EC) No 1334/2008 and similar frameworks that require verifiable natural origin for 'natural flavor' labeling claims.

Sensory Research Tool for Orosensory Receptor Mechanism Studies

With a well-characterized human recognition threshold (1.0 μmol/L for mouth-coating in water; 5.0 μmol/L for creaminess in milk) [1], this compound serves as a precisely calibrated probe molecule for investigating the molecular mechanisms of velvety mouth-coating perception and creaminess enhancement. Unlike divanillin, which has been more extensively patented for commercial flavor use (EP 1603408 A1) [2], this unsymmetrical biphenyl offers a structurally distinct scaffold for structure-activity relationship (SAR) studies exploring the molecular determinants of biphenyl-mediated orosensory effects. The compound's isolation from a defined GPC/HPLC fraction along with full spectroscopic characterization [1] ensures reproducibility in academic and industrial sensory research settings.

Reference Standard for Analytical Method Development in Vanilla Chemistry

Given the compound's co-isolation with divanillin in GPC fraction VI / HPLC fraction 26 [1], analytical laboratories developing or validating HPLC and LC-MS/MS methods for vanilla constituent profiling must include this compound as a reference standard to ensure chromatographic resolution and avoid misidentification. The commercially available reference material (TRC TR-D452775, >95% HPLC purity) provides the authenticated standard necessary for method validation, calibration curve construction, and system suitability testing in quality control environments. Its distinct retention characteristics and specific MRM transition (m/z 273.0→214.9, distinguishing it from divanillin at m/z 301.0→240.1) [1] make it an essential component of any comprehensive vanilla authenticity analytical panel.

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